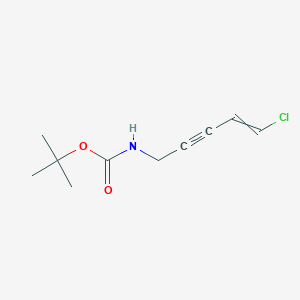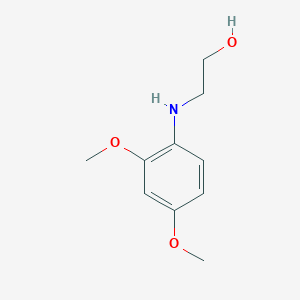
N-(2-hydroxyethyl)-2,4-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to an aminoethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol typically involves the reaction of 2,4-dimethoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of 2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow process allows for higher yields and better control over reaction conditions, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds
作用機序
The mechanism of action of 2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar chemical properties but different biological activities.
Uniqueness
2-((2,4-Dimethoxyphenyl)amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-(2,4-dimethoxyanilino)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-4-9(11-5-6-12)10(7-8)14-2/h3-4,7,11-12H,5-6H2,1-2H3 |
InChIキー |
GWKUTEFGQBMPSM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NCCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



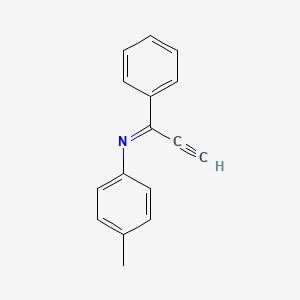
![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)

![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
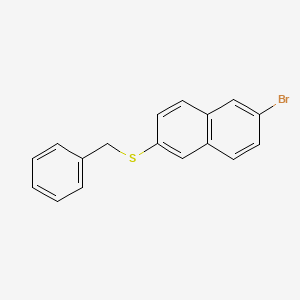

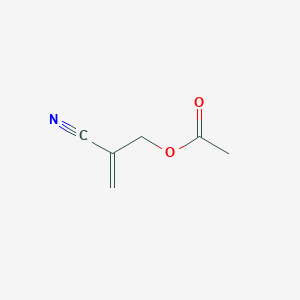


![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
